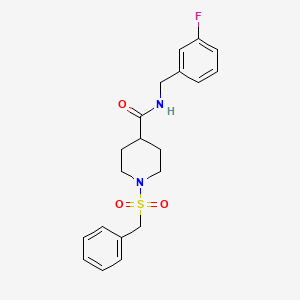

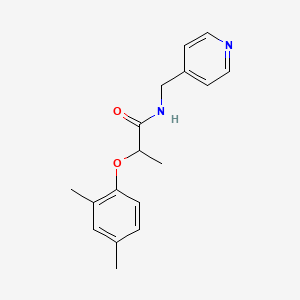

![molecular formula C20H20N4O3 B5524805 1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel derivatives related to the compound involves complex chemical procedures. For instance, Kumar et al. (2017) designed and synthesized a series of novel derivatives starting from 2-acetylfuran, proceeding through Claisen Schmidt condensation with different aromatic aldehydes, and further chemical reactions to achieve the desired products. Their synthetic route showcases the intricate steps involved in the creation of such compounds (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).

Molecular Structure Analysis

Investigations into the molecular structure of such compounds utilize advanced techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry. Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT (Density Functional Theory) calculations (Ihab Shawish, S. Soliman, M. Haukka, Ali Dalbahi, A. Barakat, A. El‐Faham, 2021).

Chemical Reactions and Properties

Chemical reactions involving the compound showcase its reactivity and the possibility of generating a variety of derivatives with potentially useful properties. The study by Ahmed et al. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker illustrates the compound's capacity to undergo reactions leading to potent bacterial biofilm and MurB inhibitors, underscoring its chemical versatility and potential therapeutic applications (Ahmed E. M. Mekky, S. Sanad, 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are critical for understanding their behavior in different environments and for pharmaceutical formulation development. Köysal et al. (2004) detailed the crystal structure of a related compound, highlighting the importance of intramolecular and intermolecular interactions in determining the compound's physical properties (Y. Köysal, Ş. Işık, M. Aytemi̇r, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, are crucial for the compound's application in chemical synthesis and pharmaceutical development. Mekky et al. (2021) reported on the efficient procedures for the synthesis of new piperazine-linked bis(pyrimidines), showcasing the compound's reactivity and potential for creating diverse chemical entities with valuable biological activities (Ahmed E. M. Mekky, M. S. Ahmed, S. Sanad, Zeinab A. Abdallah, 2021).

Scientific Research Applications

Antibacterial and Biofilm Inhibition Activities Novel derivatives related to the chemical structure of interest have been explored for their potential in treating bacterial infections and inhibiting biofilm formation. Compounds synthesized with variations of this chemical backbone have shown significant efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, certain derivatives demonstrated superior antibacterial activities, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating strong antibacterial effects. These compounds also exhibited potent biofilm inhibition capabilities, surpassing the efficacy of reference drugs like Ciprofloxacin in certain cases. The molecular design incorporating the pyrazole and piperazine moieties plays a crucial role in targeting bacterial biofilms and MurB enzyme, highlighting their potential as novel antibacterial agents (Mekky & Sanad, 2020).

Antidepressant and Anxiolytic Effects Research into derivatives of the core chemical structure has also uncovered their potential in the field of neuropsychiatric treatment. Synthesized compounds have been evaluated for their antidepressant activities, demonstrating significant reduction in immobility times in animal models. This suggests an increase in resilience against depressive-like symptoms. Furthermore, some of these derivatives have shown notable antianxiety effects, as evidenced by their performance in behavioral tests. The exploration of these compounds underscores the chemical framework's versatility and potential applications in developing new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).

Anticonvulsant Activities The chemical scaffold under discussion has been modified to produce derivatives with promising anticonvulsant properties. Studies on these compounds have shown effectiveness in in vivo models of seizure, indicating their potential as new antiepileptic drugs. The synthesis of these derivatives focuses on incorporating features that enhance their interaction with neurological targets, potentially offering new avenues for the treatment of epilepsy. The anticonvulsant activities, combined with their safety profile, suggest these compounds as candidates for further development in epilepsy treatment (Aytemi̇r et al., 2004).

properties

IUPAC Name |

1-(4-methylphenyl)-4-[5-(pyrazol-1-ylmethyl)furan-2-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-15-3-5-16(6-4-15)24-12-11-22(14-19(24)25)20(26)18-8-7-17(27-18)13-23-10-2-9-21-23/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZJTWRASCXOCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=C(O3)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

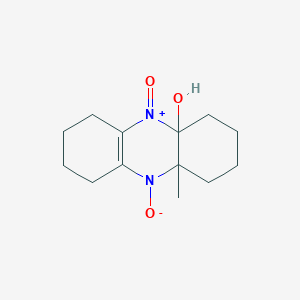

![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

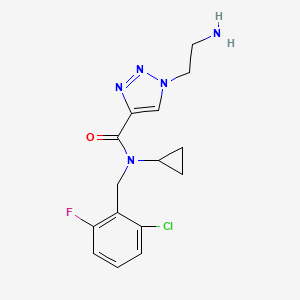

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

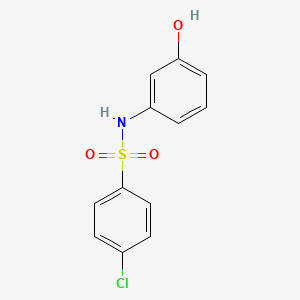

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)

![2-(6-bromo-2-oxo-1(2H)-acenaphthylenylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5524773.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)